molecular formula C5H6F3N3O B13713727 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B13713727
M. Wt: 181.12 g/mol
InChI Key: MKRXQXSPTVDBNC-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a high-purity chemical scaffold of significant interest in medicinal and agricultural chemistry. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to impart diverse biological activities and improve pharmacokinetic properties . The presence of the trifluoromethyl group is a common strategy in lead optimization, as it can enhance metabolic stability, membrane permeability, and binding affinity . This specific combination of substituents makes it a valuable intermediate for constructing novel molecules with potential applications. Researchers utilize this compound as a key building block in the synthesis of more complex structures. The 1,2,4-triazole pharmacophore is found in compounds with demonstrated anticancer, antimicrobial, antiviral, and anti-inflammatory activities . Furthermore, its structure is amenable to further functionalization, allowing for the creation of libraries for high-throughput screening and structure-activity relationship studies. The compound is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C5H6F3N3O

Molecular Weight

181.12 g/mol

IUPAC Name

5-methoxy-1-methyl-3-(trifluoromethyl)-1,2,4-triazole

InChI

InChI=1S/C5H6F3N3O/c1-11-4(12-2)9-3(10-11)5(6,7)8/h1-2H3

InChI Key

MKRXQXSPTVDBNC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition Using Hydrazonoyl Chlorides and Trifluoroacetaldehyde Oximes

A regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles, including methoxy-substituted derivatives, has been reported via the [3+2] cycloaddition of nitrile imines generated in situ from hydrazonoyl chlorides with trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime.

General Procedure:

  • React hydrazonoyl chloride (1.5 equivalents) with trifluoroacetaldehyde oxime (1 equivalent) in dichloromethane solvent.
  • Add triethylamine (3 equivalents) as a base.
  • Stir at room temperature for 12 hours in a sealed Schlenk tube.
  • Purify the product by flash chromatography.

This method yields the target 5-trifluoromethyl 1,2,4-triazole with moderate to good yields (up to ~49% under optimized conditions). The reaction is sensitive to solvent choice, with dichloromethane outperforming THF, DMSO, and toluene (which showed no reaction).

Parameter Condition Yield (%)
Solvent Dichloromethane (CH2Cl2) Up to 49%
Base Triethylamine (NEt3), 3 equiv
Temperature Room temperature
Reaction time 12 hours
Hydrazonoyl chloride eq 1.5
Oxime eq 1.0

Copper-Catalyzed Cyclization and Oxidative Methods

Copper-catalyzed oxidative cyclization methods have been used to synthesize various substituted 1,2,4-triazoles with high yields. For example, CuCl2 in DMF with K3PO4 and O2 as oxidant can promote the formation of trisubstituted triazoles, incorporating methyl groups from DMF and enabling substitution with trifluoromethyl-containing aromatic fragments.

These methods provide mild conditions, functional group tolerance, and good regioselectivity, making them attractive for complex triazole synthesis, potentially adaptable for methoxy and trifluoromethyl substitutions.

Comparative Analysis of Preparation Methods

Method Key Steps Advantages Limitations Yield Range (%)
[3+2] Cycloaddition (Hydrazonoyl + Oxime) In situ nitrile imine formation, cycloaddition Mild conditions, regioselective Moderate yield, solvent sensitive 3–49
Multi-step Functionalization (Patent) Methylation, lithiation, carboxylation, esterification Precise functionalization Multi-step, requires strong bases Not specified (patent data)
Cu-Catalyzed Oxidative Cyclization CuCl2 catalysis, oxidative cyclization High yield, broad substrate scope Requires metal catalyst, oxygen Up to 85

Mechanistic Insights

  • The [3+2] cycloaddition involves generation of nitrile imines from hydrazonoyl chlorides, which undergo dipolar cycloaddition with trifluoroacetaldehyde oxime to form the triazole ring.

  • In copper-catalyzed oxidative cyclizations, copper salts activate amide or hydrazone precursors under aerobic conditions, facilitating cyclization and incorporation of substituents.

  • Lithiation followed by electrophilic substitution allows regioselective functionalization at the 5-position of 1-methyl-1,2,4-triazole, enabling introduction of bromine or silyl groups, which can be further transformed.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at C3 enhances electrophilicity at adjacent positions, enabling nucleophilic attacks. Key reactions include:

Halogenation : Reacts with PCl₅ or PBr₃ in anhydrous DCM at −15°C to form 5-methoxy-1-methyl-3-(trichloromethyl)-1H-1,2,4-triazole (yield: 72–78%).
Amination : Treatment with NH₃ in THF under reflux produces 3-amino derivatives via CF₃ group displacement (yield: 65%) .

Reaction TypeReagentsConditionsProductYield
ChlorinationPCl₅DCM, −15°C3-(CCl₃) analog78%
BrominationPBr₃DCM, −15°C3-(CBr₃) analog72%

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

With Nitrile Imines : Reacts with hydrazonyl chlorides (e.g., CF₃CH=N–NHCl) in CH₂Cl₂ at RT for 12 hr, catalyzed by NEt₃, forming fused triazolo[1,5-a]pyrimidines (yield: 85%) .
With Alkynes : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazole hybrids (e.g., linking to propargyl alcohols) .

Mechanism :

  • In situ generation of nitrile imines from hydrazonyl chlorides .

  • Cycloaddition with the triazole’s electron-deficient C3–N4 bond .

Coordination Chemistry

The N2 atom acts as a Lewis base, forming complexes with transition metals:

Cu(II) Complexes : Reacts with CuCl₂ in MeOH to form [Cu(C₆H₆F₃N₃O)(Cl)₂] (stability constant log β = 8.2) .
Pd(II) Complexes : Coordination with Pd(OAc)₂ yields catalysts for Suzuki-Miyaura cross-coupling .

MetalLigand RatioApplicationReference
Cu(II)1:1Catalytic oxidation
Pd(II)1:2Cross-coupling

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the C5 position:

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5 (yield: 68%) .
Sulfonation : SO₃ in H₂SO₄ produces 5-sulfo derivatives (yield: 60%) .

Functional Group Transformations

Oxidation : H₂O₂/FeSO₄ oxidizes the methoxy group to a carbonyl, forming 5-oxo derivatives (yield: 55%).
Reduction : NaBH₄ reduces the triazole ring to a dihydrotriazole (yield: 40%) .

Cross-Coupling Reactions

The trifluoromethyl group facilitates Pd-mediated couplings:

Suzuki Reaction : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (toluene, 80°C) to form biaryl derivatives (yield: 75–82%) .
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (yield: 70%) .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the triazole ring undergoes ring-opening to form hydrazine intermediates, which reclose to isomeric triazoles .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–F bond cleavage, generating difluoromethyl radicals detectable via EPR .

Key Reaction Trends:

  • Trifluoromethyl Group : Enhances electrophilicity but resists nucleophilic substitution compared to non-fluorinated analogs .

  • Methoxy Group : Directs electrophiles to C5 and stabilizes intermediates via resonance .

  • Triazole Core : Participates in cycloadditions and metal coordination, enabling diverse hybrid architectures .

Experimental protocols and yield optimizations are detailed in . For safety data, consult SDS from suppliers like EvitaChem.

Scientific Research Applications

Chemical Properties and Structure

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has the molecular formula C5H6F3N3OC_5H_6F_3N_3O. Its structure features a triazole ring, which is significant for its reactivity and interaction with biological systems. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable candidate in drug design and agricultural chemistry .

Agrochemical Applications

One of the primary applications of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is in the development of fungicides. Research indicates that compounds with similar triazole structures exhibit potent antifungal activity. For instance, studies have demonstrated that triazole derivatives can effectively inhibit the growth of various fungal pathogens, including those affecting crops .

Case Study: Fungicidal Activity
A notable study evaluated the fungicidal efficacy of triazole derivatives against Fusarium graminearum, a significant pathogen in wheat. The results showed that specific derivatives exhibited high levels of inhibition at low concentrations, suggesting that 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole could be developed into a potent fungicide .

Pharmaceutical Applications

In the pharmaceutical sector, 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has been investigated for its potential as an anti-inflammatory and antimicrobial agent. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of compounds, leading to increased bioactivity.

Case Study: Antimicrobial Properties
Research published in medicinal chemistry journals has shown that triazole compounds can exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives similar to 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole were tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name Position 1 Position 3 Position 5 Key Properties/Applications
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Methyl Trifluoromethyl Methoxy Agrochemicals, pharmaceuticals
5-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Hydrogen Trifluoromethyl Methyl Higher lipophilicity; intermediate in synthesis
3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole Hydrogen Trifluoromethyl Trifluoromethyl Enhanced electron-withdrawing effects; used in coordination chemistry
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl Carboxylic acid Antitumor activity (NCI-H522 cells, GP = 68.09%)
1-Methyl-5-(4-chlorophenyl)-3-phenyl-1H-1,2,4-triazole Methyl Phenyl 4-Chlorophenyl Antimicrobial applications
5-Hydrazino-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Methyl Trifluoromethyl Hydrazino Reactive intermediate for further functionalization

Physicochemical Properties

  • Stability : The trifluoromethyl group reduces metabolic degradation, as seen in analogs like 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole, which is stable under acidic conditions .

Biological Activity

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific triazole derivative, summarizing its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is C6H6F3N3OC_6H_6F_3N_3O with a molecular weight of 201.13 g/mol. The structure features a methoxy group and a trifluoromethyl substituent that contribute to its biological properties.

Synthesis

The synthesis of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. The details of the synthesis process are critical for ensuring the purity and yield of the compound.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various fungal pathogens. For instance, compounds with similar structures have shown effectiveness against Candida albicans and Aspergillus species. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Antibacterial Activity

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that certain triazole derivatives demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The minimum inhibitory concentration (MIC) values indicate that these compounds can be as effective as traditional antibiotics.

CompoundMIC (μg/mL)Target Organism
Triazole Derivative A0.25MRSA
Triazole Derivative B0.5E. coli
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazoleTBDTBD

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. In vitro assays have shown that some triazoles can induce apoptosis in various cancer cell lines. For example, derivatives similar to 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole demonstrated cytotoxic effects with IC50 values in the micromolar range against tumor cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) .

Anti-inflammatory Activity

Triazoles have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses. This activity may be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have explored the biological activities of triazole derivatives:

  • Antibacterial Efficacy : A study evaluated a series of triazole compounds against a panel of bacterial strains. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to non-substituted analogs .
  • Cytotoxicity in Cancer Research : Research on various triazole derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

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